molecular formula C3H7ClO3P+ B14383128 (2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium CAS No. 88648-45-7

(2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium

Cat. No.: B14383128
CAS No.: 88648-45-7
M. Wt: 157.51 g/mol
InChI Key: BBTBCRVBUAKXAF-UHFFFAOYSA-N
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Description

(2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium is an organophosphorus compound with a unique structure that includes a chloro, hydroxyethyl, and methoxy group attached to a phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium typically involves the reaction of phosphorus trichloride with methanol and ethylene oxide under controlled conditions. The reaction proceeds as follows:

    Reaction of Phosphorus Trichloride with Methanol: This step involves the formation of methoxyphosphorus dichloride.

    Reaction with Ethylene Oxide: The methoxyphosphorus dichloride is then reacted with ethylene oxide to introduce the hydroxyethyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require mild bases and solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted phosphonium compounds.

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

Biology

Medicine

In medicine, it may be explored for its potential use in drug development, particularly as a precursor for phosphorus-containing drugs.

Industry

Industrially, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The pathways involved may include phosphorylation and dephosphorylation reactions, which are critical in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloroethyl)phosphonic acid: Similar in structure but lacks the methoxy group.

    (Methoxyethyl)phosphonic acid: Contains a methoxy group but lacks the chloro group.

    (Hydroxyethyl)phosphonic acid: Contains a hydroxyethyl group but lacks the chloro and methoxy groups.

Uniqueness

(2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium is unique due to the presence of all three functional groups (chloro, hydroxyethyl, and methoxy) attached to the phosphorus atom

Properties

CAS No.

88648-45-7

Molecular Formula

C3H7ClO3P+

Molecular Weight

157.51 g/mol

IUPAC Name

(2-chloro-1-hydroxyethyl)-methoxy-oxophosphanium

InChI

InChI=1S/C3H7ClO3P/c1-7-8(6)3(5)2-4/h3,5H,2H2,1H3/q+1

InChI Key

BBTBCRVBUAKXAF-UHFFFAOYSA-N

Canonical SMILES

CO[P+](=O)C(CCl)O

Origin of Product

United States

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